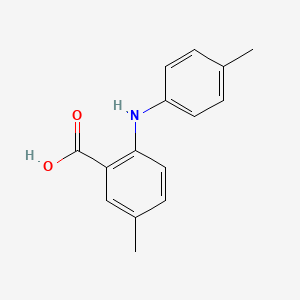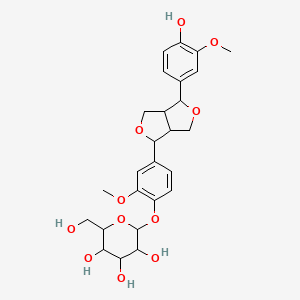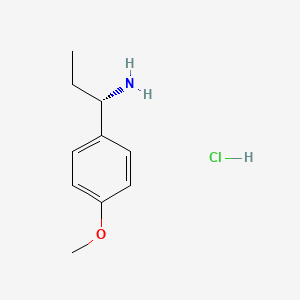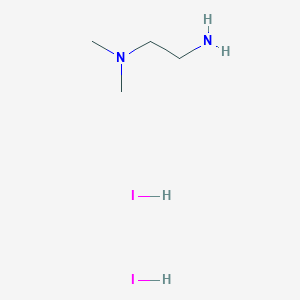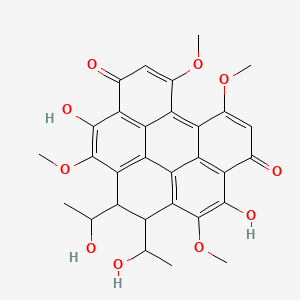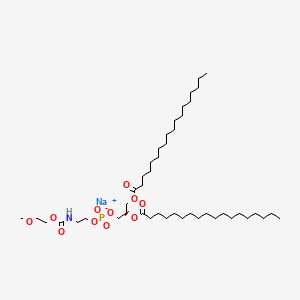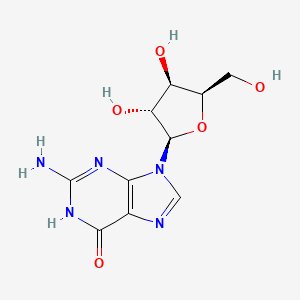
9-(beta-D-Xylofuranosyl)guanine
説明
9-(beta-D-Xylofuranosyl)guanine is a guanosine analog . Some guanosine analogs have immunostimulatory activity. In some animal models, they also induce type I interferons, producing antiviral effects . The functional activity of guanosine analogs is dependent on the activation of Toll-like receptor 7 (TLR7) .
Synthesis Analysis
The beta anomers were prepared by glycosylation of purine and pyrimidine aglycons with peracylated 1-O-acetyl-alpha-D-xylofuranoses, followed by removal of the blocking groups . The alpha anomers were obtained by a multistep synthesis with use of 2-amino- or 2-mercapto-alpha-D-xylofuran .Molecular Structure Analysis
The molecular formula of 9-(beta-D-Xylofuranosyl)guanine is C10H13N5O5 . The molecular weight is 283.24 . The SMILES representation is OC[C@@H]1C@HC@@HC@HNC3=O)=C3N=C2)O1 .Chemical Reactions Analysis
The xylofuranosyl nucleosides were tested for their activity against a variety of RNA and DNA viruses and for inhibition of cell growth and macromolecule synthesis . Three compounds, 9-(beta-D-xylofuranosyl)adenine, 9-(beta-D-xylofuranosyl)guanine, and 1-(beta-D-xylofuranosyl)cytosine, showed marked biological activity .Physical And Chemical Properties Analysis
The molecular formula of 9-(beta-D-Xylofuranosyl)guanine is C10H13N5O5 . The molecular weight is 283.24 . The SMILES representation is OC[C@@H]1C@HC@@HC@HNC3=O)=C3N=C2)O1 .科学的研究の応用
Antiviral Properties
9-(beta-D-Xylofuranosyl)guanine (xylo-G) and its derivatives have been studied for their antiviral properties. Research demonstrates that xylo-G and its forms like xylo-GMP (5'-monophosphate) and c-xylo-GMP (cyclic 3',5'-monophosphate) exhibit moderate activity against DNA viruses. For instance, c-xylo-GMP showed superior activity as a treatment for herpes virus-induced encephalitis in mice compared to other compounds in this group (Revankar et al., 1976).
Biological Activity
The alpha- and beta-D-xylofuranosyl analogues of naturally occurring nucleosides, including 9-(beta-D-xylofuranosyl)guanine, have been synthesized and examined for their biological activities. These studies have focused on evaluating their antiviral, antimetabolic, and cytostatic properties, highlighting the potential of these compounds in various therapeutic applications (Gosselin et al., 1986).
Kinetic Inhibition of RNA Polymerase
9-(beta-D-Xylofuranosyl)guanine derivatives have been investigated for their ability to inhibit RNA polymerase. Specifically, studies have shown that derivatives like 3'-azido, x-dATP and 3'-azido, x-dGTP are linear mixed inhibitors of the DNA-dependent RNA polymerase in Escherichia coli. These findings are significant for understanding the molecular interactions and potential therapeutic applications of these compounds (Panka & Dennis, 1984).
Redox Potential Modification
Research into modifying the redox potential of guanine has found that substituting various elements and compounds at the 9-position of guanine, including 9-(beta-D-Xylofuranosyl)guanine, can significantly alter its redox properties. This has implications for the development of guanine-based biosensors and other scientific and technological applications (Pakiari et al., 2015).
Stereoselective Synthesis
Stereoselective synthesis of 9-(beta-D-xylofuranosyl)guanine is an area of interest, as it enables the production of specific isomers of this compound, which can have distinct biological activities. This process involves the synthesis of key intermediates and the use of environmentally friendly catalysts (Yu et al., 2005).
作用機序
将来の方向性
The xylofuranosyl nucleosides were tested for their activity against a variety of RNA and DNA viruses and for inhibition of cell growth and macromolecule synthesis . Three compounds, 9-(beta-D-xylofuranosyl)adenine, 9-(beta-D-xylofuranosyl)guanine, and 1-(beta-D-xylofuranosyl)cytosine, showed marked biological activity . This suggests potential future directions in the study of these compounds for their antiviral and antimetabolic properties.
特性
IUPAC Name |
2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5+,6-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHBQMYGNKIUIF-FTWQFJAYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)O)N=C(NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(beta-D-Xylofuranosyl)guanine | |
CAS RN |
27462-39-1 | |
| Record name | Guanine, 9-(beta-D-xylofuranosyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027462391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




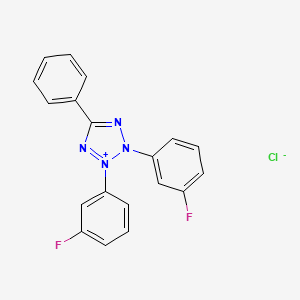

![Man|A(1-2)Man|A(1-3)[Man|A(1-6)Man|A(1-6)]Man|A(1-4)GlcNAc](/img/structure/B3028609.png)
